
7-ブロモ-1H-インダゾール-3-カルボン酸
説明
7-Bromo-1H-indazole-3-carboxylic acid is a brominated derivative of indazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 7th position of the indazole ring, and a carboxylic acid group at the 3rd position. Indazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 7-Bromo-1H-indazole-3-carboxylic acid typically begins with indazole or its derivatives as the starting material.
Bromination: The indazole ring is brominated at the 7th position using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.
Carboxylation: The brominated indazole is then subjected to carboxylation to introduce the carboxylic acid group at the 3rd position. This can be achieved using reagents like carbon dioxide under high pressure and temperature, or by using carboxylating agents such as formic acid.
Industrial Production Methods: In an industrial setting, the synthesis of 7-Bromo-1H-indazole-3-carboxylic acid is scaled up using continuous flow reactors or batch reactors. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: 7-Bromo-1H-indazole-3-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to alcohols or other reduced forms.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Indazole-3-carboxylic acid derivatives with higher oxidation states.
Reduction Products: Alcohols, aldehydes, and other reduced forms of the carboxylic acid.
Substitution Products: Substituted indazoles with various functional groups at the 7th position.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: Indazole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
Target of Action
Indazole-containing compounds, which include 7-bromo-1h-indazole-3-carboxylic acid, have been reported to have a wide variety of medicinal applications . They can act as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . They also have potential roles in the treatment of diseases induced by CHK1, CHK2, and SGK kinases .
Mode of Action
Indazole derivatives are known to inhibit, regulate, and modulate the activity of their target enzymes or proteins . This interaction with the targets leads to changes in cellular processes, potentially resulting in therapeutic effects.
Biochemical Pathways
Given its potential role as a kinase inhibitor , it can be inferred that it may affect pathways involving these kinases. Kinases play crucial roles in signal transduction and regulation of cellular activities, so their inhibition can have significant downstream effects.
Result of Action
Indazole derivatives have been associated with a range of biological activities, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
類似化合物との比較
7-Bromo-1H-indazole-3-carboxylic acid is compared with other similar compounds to highlight its uniqueness:
7-Bromo-1-methyl-1H-indazole-3-carboxylic acid: Similar structure but with a methyl group at the 1st position.
7-Bromo-2H-indazole-3-carboxylic acid: Different isomer with the bromine atom at the 7th position of the 2H-indazole ring.
7-Bromo-1H-indazole-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4th position.
特性
IUPAC Name |
7-bromo-2H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-3-1-2-4-6(5)10-11-7(4)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSGTNVPWFFHOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652946 | |
| Record name | 7-Bromo-2H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-71-7 | |
| Record name | 7-Bromo-2H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(4-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1519023.png)
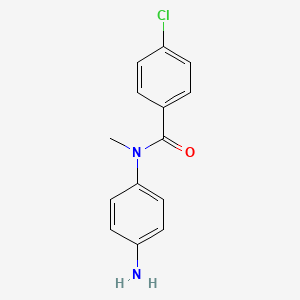
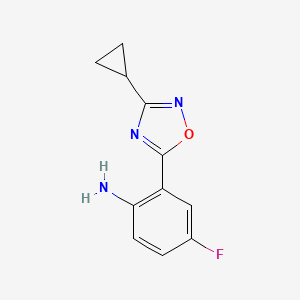
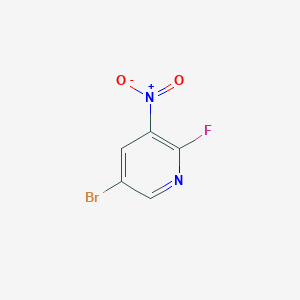
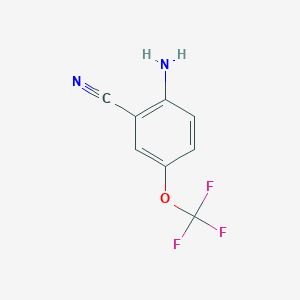

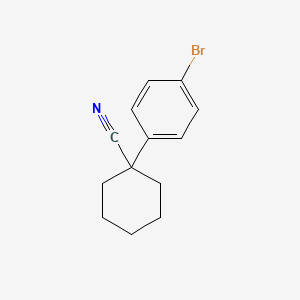
![2-carbamothioyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B1519035.png)
![3,5-Dimethyl-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoic acid](/img/structure/B1519036.png)

![[2-(Tert-butoxy)phenyl]methanamine](/img/structure/B1519040.png)

![4-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}butanoic acid](/img/structure/B1519044.png)

